Oxalic acid;1-[4-[3-(trifluoromethyl)phenoxy]butyl]benzimidazole
Overview
Description
Oxalic acid;1-[4-[3-(trifluoromethyl)phenoxy]butyl]benzimidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenoxy moiety, which is further linked to a butyl chain and a benzimidazole core. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
The synthesis of Oxalic acid;1-[4-[3-(trifluoromethyl)phenoxy]butyl]benzimidazole involves multiple steps, typically starting with the preparation of the benzimidazole core. The synthetic route may include:
Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Attachment of Butyl Chain: The benzimidazole core is then alkylated with a butyl halide in the presence of a base such as potassium carbonate.
Introduction of Phenoxy Group: The butylated benzimidazole is reacted with 3-(trifluoromethyl)phenol using a suitable coupling reagent like potassium carbonate or cesium carbonate.
Formation of Oxalate Salt: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Oxalic acid;1-[4-[3-(trifluoromethyl)phenoxy]butyl]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted products.
Hydrolysis: The oxalate salt can be hydrolyzed under acidic or basic conditions to yield the free base form of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Oxalic acid;1-[4-[3-(trifluoromethyl)phenoxy]butyl]benzimidazole has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Oxalic acid;1-[4-[3-(trifluoromethyl)phenoxy]butyl]benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Oxalic acid;1-[4-[3-(trifluoromethyl)phenoxy]butyl]benzimidazole can be compared with other benzimidazole derivatives, such as:
1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-imidazole: Similar structure but with an imidazole core instead of benzimidazole.
1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-pyrazole: Contains a pyrazole core, offering different chemical and biological properties.
1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-triazole: Features a triazole core, which may exhibit distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Properties
IUPAC Name |
oxalic acid;1-[4-[3-(trifluoromethyl)phenoxy]butyl]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O.C2H2O4/c19-18(20,21)14-6-5-7-15(12-14)24-11-4-3-10-23-13-22-16-8-1-2-9-17(16)23;3-1(4)2(5)6/h1-2,5-9,12-13H,3-4,10-11H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGHTCYRMHENSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCCOC3=CC=CC(=C3)C(F)(F)F.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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